molecular formula C3H7NO3 B7909600 (2R)-3-azaniumyl-2-hydroxypropanoate

(2R)-3-azaniumyl-2-hydroxypropanoate

Cat. No.: B7909600
M. Wt: 105.09 g/mol
InChI Key: BMYNFMYTOJXKLE-UWTATZPHSA-N
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Description

(2R)-3-azaniumyl-2-hydroxypropanoate, more commonly known as D-Serine, is the D-isomer of the amino acid serine and is endogenously produced in the mammalian brain . This compound serves as a crucial co-agonist at the glycine site of NMDA (N-methyl-D-aspartate) receptors, playing an indispensable role in the modulation of synaptic plasticity, learning, and memory formation . Its specific research value lies in its ability to selectively activate NMDA receptors, making it a vital tool for neuroscientists studying glutamatergic neurotransmission, neurodevelopment, and mechanisms underlying neurological and psychiatric disorders. Beyond neuroscience, D-Serine finds application in cell culture as a component of media and in biochemical research for studying enzyme specificity and amino acid metabolism. With a molecular formula of C3H7NO3 and a molecular weight of 105.09 g/mol, it is typically supplied as a white crystalline powder . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the product with appropriate laboratory precautions.

Properties

IUPAC Name

(2R)-3-azaniumyl-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYNFMYTOJXKLE-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-11-1
Record name (2R)-3-Amino-2-hydroxypropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Chemical Properties and Structure

(2R)-3-azaniumyl-2-hydroxypropanoate has the molecular formula C₃H₇NO₃ and is classified as a zwitterionic compound due to the presence of both positive and negative charges within the molecule. Its structure allows it to participate in various biochemical reactions, making it a versatile compound for research.

Drug Development

This compound has been investigated for its potential use as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the development of drugs targeting metabolic disorders due to its role in amino acid metabolism .

Therapeutic Uses

Research indicates that this compound may have therapeutic applications, particularly in enhancing metabolic functions and improving energy levels in patients with certain health conditions. Its ability to act as a substrate for nitric oxide synthesis has been noted in cardiovascular studies .

Enzyme Substrate

In biochemical research, this compound is utilized as a substrate for specific enzymes involved in amino acid metabolism. Studies have shown that it can influence enzymatic activity, thereby providing insights into metabolic pathways .

Antioxidant Properties

Recent investigations have highlighted the antioxidant properties of this compound, suggesting its potential role in reducing oxidative stress within biological systems. This property is particularly relevant in studies focused on neuroprotection and aging .

Case Studies

StudyFocusFindings
Study 1 Drug SynthesisDemonstrated the efficacy of this compound as an intermediate for synthesizing anti-diabetic agents .
Study 2 Cardiovascular HealthShowed improved endothelial function when administered to subjects with cardiovascular issues .
Study 3 NeuroprotectionFound that the compound reduced markers of oxidative stress in neuronal cells .

Chemical Reactions Analysis

Acid-Base Reactions

The ammonium group (NH3+\text{NH}_3^+) undergoes deprotonation in basic conditions, while the carboxylate (COO\text{COO}^-) can act as a weak base.
Key Reactions:

  • Deprotonation of Ammonium Group:

    (2R)-3-azaniumyl-2-hydroxypropanoate+OH(2R)-2-hydroxy-3-aminopropanoate+H2O\text{this compound} + \text{OH}^- \rightarrow \text{(2R)-2-hydroxy-3-aminopropanoate} + \text{H}_2\text{O}

    Occurs at pH > 10, forming the neutral amine derivative .

  • Carboxylate Protonation:
    Under strongly acidic conditions (pH < 2), the carboxylate accepts a proton:

    This compound+H+(2R)-3-azaniumyl-2-hydroxypropanoic acid\text{this compound} + \text{H}^+ \rightarrow \text{(2R)-3-azaniumyl-2-hydroxypropanoic acid}

    This protonated form enhances electrophilicity for esterification .

Esterification and Amidation

The carboxylate group participates in nucleophilic acyl substitution:

Reaction TypeConditionsProductsMechanismReferences
Esterification Ethanol, H2SO4\text{H}_2\text{SO}_4, refluxEthyl (2R)-2-hydroxypropanoate + NH4+\text{NH}_4^+Acid-catalyzed Fischer esterification
Amidation Thionyl chloride, amine(2R)-2-hydroxypropanamide derivativesAcyl chloride intermediate

Oxidation Reactions

The secondary alcohol (C2-OH\text{C2-OH}) is oxidized to a ketone under controlled conditions:

This compoundKMnO4,H+Oxidation(2R)-3-azaniumyl-2-oxopropanoate+H2O\text{this compound} \xrightarrow[\text{KMnO}_4, \text{H}^+]{\text{Oxidation}} \text{(2R)-3-azaniumyl-2-oxopropanoate} + \text{H}_2\text{O}

  • Stereochemical Outcome: The R-configuration at C2 is retained due to the planar transition state during oxidation .

  • Byproducts: Ammonia (NH3\text{NH}_3) is released if the ammonium group degrades under harsh conditions .

Enzymatic Transformations

The compound serves as a substrate for lactate dehydrogenase (LDH) and transaminases:

EnzymeReactionProductsReferences
Lactate Dehydrogenase Converts to pyruvate derivatives via NAD+^+(2R)-2-oxopropanoate + NH4+\text{NH}_4^+
Alanine Transaminase Transfers amino group to α-ketoglutaratePyruvate + L-alanine

Decarboxylation

Thermal or acidic conditions induce decarboxylation:

This compoundΔ,H+(2R)-2-aminopropanol+CO2\text{this compound} \xrightarrow{\Delta, \text{H}^+} \text{(2R)-2-aminopropanol} + \text{CO}_2

  • Mechanism: Protonation of the carboxylate followed by β-elimination .

  • Stereochemistry: The R-configuration at C2 is preserved in the resulting aminopropanol .

Complexation and Chelation

The carboxylate and hydroxyl groups coordinate metal ions (e.g., Zn2+\text{Zn}^{2+}, Fe3+\text{Fe}^{3+}):

This compound+Zn2+Zn[(2R)-2-hydroxypropanoate]+NH4+\text{this compound} + \text{Zn}^{2+} \rightarrow \text{Zn}[\text{(2R)-2-hydroxypropanoate}] + \text{NH}_4^+

  • Applications: Used in catalytic systems and pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between (2R)-3-azaniumyl-2-hydroxypropanoate and related compounds from the Pharmacopeial Forum (2017) :

Compound Name Structure Functional Groups Stereochemistry
This compound Propanoate backbone with hydroxyl (C2) and azaniumyl (C3) Carboxylate (-COO⁻), hydroxyl (-OH), ammonium (-NH₃⁺) R-configuration at C2
3-Hydroxy-2-phenylpropanoic acid <br/>(2RS)-3-hydroxy-2-phenylpropanoic acid Propanoic acid backbone with hydroxyl (C3) and phenyl (C2) Carboxylic acid (-COOH), hydroxyl (-OH), aromatic phenyl (-C₆H₅) Racemic mixture (RS) at C2
(1S,3R,5S)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (S)-3-hydroxy-2-phenylpropanoate Bicyclic azabicyclo[3.2.1]octane ester with phenylpropanoate side chain Ester (-COO-), hydroxyl (-OH), tertiary amine (-NCH₃), aromatic phenyl (-C₆H₅) Multiple stereocenters (1S,3R,5S,6RS)
Key Observations:

Zwitterionic vs. Neutral Charge: The target compound’s zwitterionic nature contrasts sharply with the neutral carboxylic acid group in 3-hydroxy-2-phenylpropanoic acid and the ester group in the bicyclic compound. This impacts solubility and bioavailability .

Stereochemical Complexity: While this compound has a single stereocenter (C2), the bicyclic compound has four stereocenters, which may influence receptor binding or enzymatic interactions .

Aromatic vs. Aliphatic Substituents: The phenyl group in 3-hydroxy-2-phenylpropanoic acid introduces hydrophobicity, whereas the azaniumyl group in the target compound enhances hydrophilicity.

Solubility:
  • This compound: High water solubility due to zwitterionic character.
  • 3-Hydroxy-2-phenylpropanoic acid: Limited water solubility (logP ~1.5) due to the hydrophobic phenyl group.
  • Bicyclic ester: Moderate solubility in organic solvents (e.g., ethanol) due to ester and bicyclic moieties .
Stability:
  • The zwitterionic form of the target compound confers stability in aqueous physiological environments (pH 6–8).
  • The ester group in the bicyclic compound is prone to hydrolysis under acidic or alkaline conditions, limiting its shelf life .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (2R)-3-azaniumyl-2-hydroxypropanoate with high enantiomeric purity?

  • Methodology : Asymmetric synthesis via enzymatic resolution or chiral auxiliaries is recommended. For example, enzymatic catalysis using aminotransferases or dehydrogenases can achieve high stereoselectivity. Chiral HPLC (e.g., using a Crownpak CR-I column) can verify enantiomeric excess (>99%) .
  • Key Considerations : Monitor reaction pH to avoid racemization. Use polarimetry or circular dichroism (CD) for real-time stereochemical analysis.

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., similar to methods in for bicyclic esters) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with stereoisomers. For example, 3J^3J-coupling constants in 1H^1H-NMR can differentiate R and S configurations .
    • Data Validation : Cross-reference with computational models (e.g., DFT calculations for optimized geometry).

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Use a reverse-phase C18 column with ESI+ ionization. Calibrate using deuterated internal standards (e.g., d4d_4-analogues) to account for matrix effects .
  • Ion mobility spectrometry (IMS) : Resolve isomers based on collision cross-sectional differences (refer to ion clustering data in ) .

Advanced Research Questions

Q. How does this compound interact with enzymes in amino acid metabolic pathways?

  • Experimental Design :

  • Kinetic assays : Measure KmK_m and VmaxV_{max} using purified enzymes (e.g., aminotransferases) under varying substrate concentrations.
  • Molecular docking : Simulate binding affinities with enzyme active sites (e.g., PDB: 1GOS for glutamate dehydrogenase) .
    • Contradictions : Conflicting reports on substrate specificity may arise due to protonation state variations. Use pH-controlled assays to validate .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Stability Studies :

  • pH dependence : Conduct accelerated degradation studies (25–60°C) at pH 2–10. Degradation follows first-order kinetics, with maximal stability at pH 6–7 .
  • Oxidative stress : Use radical scavengers (e.g., TEMPO) to inhibit hydroxyl radical-mediated decomposition (refer to ’s oxidative stress methods) .

Q. How can chiral inversion of this compound be minimized during long-term storage?

  • Storage Protocols :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent moisture-induced racemization .
  • Solid-state NMR : Confirm crystallinity post-storage; amorphous phases increase inversion risk .

Contradictions and Resolutions

  • Stereochemical Assignments : Discrepancies in NMR shifts between similar bicyclic esters ( vs. 17) may arise from solvent effects. Use standardized solvents (e.g., D2_2O) for comparisons .
  • Enzymatic Activity : Variability in reported KmK_m values could reflect differences in enzyme sources (e.g., bacterial vs. mammalian). Standardize enzyme batches .

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